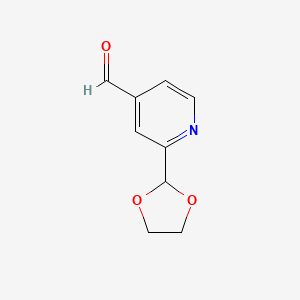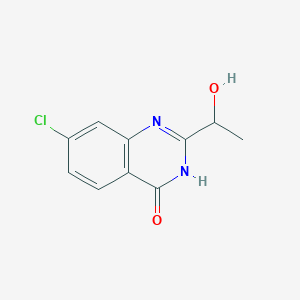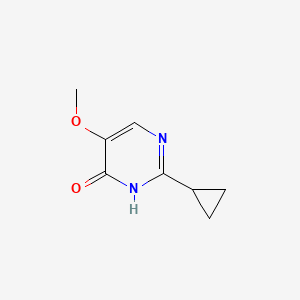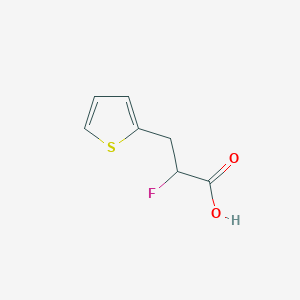![molecular formula C36H62O9 B14868431 (2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14868431.png)
(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methylcorydaldine is a naturally occurring alkaloid found in various plant species, including those in the Magnoliaceae family. It is known for its unique chemical structure and potential biological activities. The compound has garnered interest in scientific research due to its promising pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
N-Methylcorydaldine can be synthesized through several methods. One common approach involves the methylation of corydaldine, a related alkaloid. The reaction typically requires a methylating agent such as methyl iodide or dimethyl sulfate, under basic conditions. The process involves the following steps:
Methylation: Corydaldine is treated with a methylating agent in the presence of a base like potassium carbonate.
Purification: The reaction mixture is purified using chromatographic techniques to isolate N-Methylcorydaldine.
Industrial Production Methods
Industrial production of N-Methylcorydaldine may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes:
Plant Extraction: The plant material is air-dried and ground into a fine powder.
Solvent Extraction: The powdered plant material is extracted using solvents like methanol or ethanol.
Purification: The crude extract is purified through chromatographic techniques to obtain pure N-Methylcorydaldine.
化学反应分析
Types of Reactions
N-Methylcorydaldine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolones.
Reduction: Reduction reactions can convert N-Methylcorydaldine to its reduced forms.
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are used in substitution reactions.
Major Products Formed
Oxidation: Quinolone derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives.
科学研究应用
N-Methylcorydaldine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
作用机制
N-Methylcorydaldine exerts its effects through several mechanisms:
Inhibition of Enzymes: The compound inhibits gastric H+/K±ATPase activity, reducing gastric acid secretion.
Molecular Targets: It targets specific enzymes and receptors involved in gastrointestinal function.
Pathways Involved: The compound modulates signaling pathways related to inflammation and cell proliferation.
相似化合物的比较
N-Methylcorydaldine is compared with other similar compounds, such as:
Liriodenine: Another alkaloid with similar biological activities.
Anonaine: Known for its anti-inflammatory properties.
Thalifoline: Exhibits similar pharmacological effects.
Uniqueness
N-Methylcorydaldine is unique due to its specific chemical structure and potent biological activities. Its ability to inhibit gastric H+/K±ATPase sets it apart from other related alkaloids.
Conclusion
N-Methylcorydaldine is a fascinating compound with significant potential in various scientific fields. Its unique chemical properties and biological activities make it a valuable subject of research in chemistry, biology, medicine, and industry.
属性
分子式 |
C36H62O9 |
|---|---|
分子量 |
638.9 g/mol |
IUPAC 名称 |
(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H62O9/c1-19(9-14-27(33(4,5)43)45-31-30(42)29(41)28(40)23(18-37)44-31)20-15-16-34(6)24-12-10-21-22(11-13-25(38)32(21,2)3)36(24,8)26(39)17-35(20,34)7/h10,19-20,22-31,37-43H,9,11-18H2,1-8H3/t19-,20-,22-,23-,24-,25+,26-,27-,28-,29+,30-,31+,34+,35-,36+/m1/s1 |
InChI 键 |
UNCMRQFSKAVFQU-WUTKLLPQSA-N |
手性 SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(C[C@H]([C@@]4([C@@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O)C)O)C)C |
规范 SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(C4(C3CC=C5C4CCC(C5(C)C)O)C)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


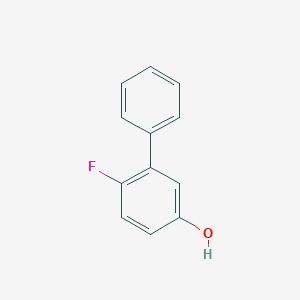
![2-(4-Methylphenyl)-5-[(4-methylpiperazin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14868357.png)
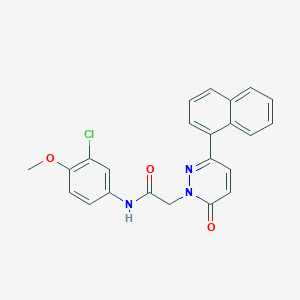


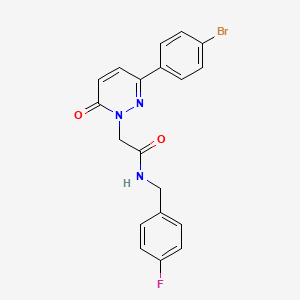
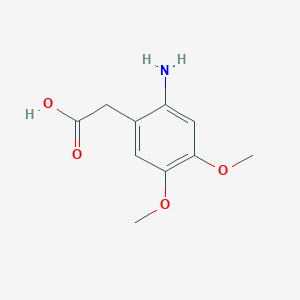
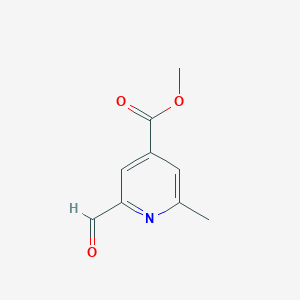
![7-Ethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14868385.png)
